An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-piperazine dihydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1-Ethyl-3-methyl-piperazine dihydrochloride
This guide offers a detailed examination of the chemical and physical properties of 1-Ethyl-3-methyl-piperazine dihydrochloride, a heterocyclic amine of significant interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's characteristics is paramount for its effective application, from reaction design to formulation.
The piperazine core is a well-established "privileged scaffold" in drug discovery, prized for its synthetic versatility and favorable physicochemical properties that can enhance aqueous solubility, bioavailability, and target affinity.[1][2] The addition of ethyl and methyl groups, and its formulation as a dihydrochloride salt, further refines these properties for specific applications.
Molecular Structure and Core Identifiers
1-Ethyl-3-methyl-piperazine dihydrochloride is the salt form of the parent base, 1-Ethyl-3-methyl-piperazine. The dihydrochloride form enhances stability and aqueous solubility, making it more suitable for various laboratory and pharmaceutical applications.
The structure features a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. An ethyl group is attached to the nitrogen at position 1, and a methyl group is at position 3. The presence of the methyl group at the 3-position introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers.
| Property | Value | Source |
| Molecular Formula | C₇H₁₈Cl₂N₂ | Computed |
| Molecular Weight | 197.14 g/mol | Computed |
| Canonical SMILES | CCN1CC(CNC1)C.Cl.Cl | PubChem |
| InChI Key | N/A for Dihydrochloride | N/A |
| CAS Number | Not explicitly found | N/A |
| PubChem CID | 2734715 (for 1-Methylpiperazine dihydrochloride) | [3] |
Note: Specific data for the 1-Ethyl-3-methyl derivative is sparse; some data is inferred from closely related structures like 1-Methylpiperazine dihydrochloride. Researchers should verify properties experimentally.
Physicochemical Properties
The physicochemical properties of piperazine derivatives are critical for predicting their behavior in both chemical reactions and biological systems.[4] These characteristics, such as solubility and pKa, are heavily influenced by the substituents on the piperazine ring and its salt form.[1]
| Property | Value / Description | Rationale and Significance |
| Appearance | Expected to be a white to off-white crystalline solid. | The salt form typically results in a solid crystalline structure at room temperature. |
| Solubility | Expected to be freely soluble in water. Soluble in alcohols like methanol and ethanol. Insoluble in non-polar solvents like diethyl ether. | The dihydrochloride salt form significantly increases polarity and the potential for hydrogen bonding, rendering it highly soluble in aqueous solutions.[5] This is a key advantage for creating aqueous stock solutions and for applications in biological assays. |
| Melting Point | Expected to be high (>200 °C), typical for a dihydrochloride salt. For comparison, Piperazine Dihydrochloride melts at 318-320 °C. | High melting points are indicative of strong ionic interactions within the crystal lattice of the salt. This suggests good thermal stability. |
| pKa | Two pKa values are expected, corresponding to the two nitrogen atoms. Based on piperazine (pKa1=5.35, pKa2=9.73), the values will be slightly altered by the alkyl substituents. | The pKa values are crucial for understanding the ionization state of the molecule at a given pH. This governs its interaction with biological targets, its membrane permeability, and the selection of appropriate buffer systems for experiments.[5][6] |
| LogP (Octanol/Water Partition Coefficient) | The free base would have a low positive LogP. The dihydrochloride salt will have a negative LogP, indicating hydrophilicity. | LogP is a measure of lipophilicity and is a key predictor of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] A low LogP for the free base is typical for small amines, and the salt form further enhances its preference for aqueous environments. |
Spectroscopic Profile (Predicted)
-
¹H NMR (Proton NMR): The spectrum would be complex due to the asymmetry introduced by the C3-methyl group. Key signals would include:
-
A triplet and a quartet corresponding to the N1-ethyl group protons.
-
A doublet for the C3-methyl group protons.
-
A series of complex multiplets for the piperazine ring protons.
-
A broad singlet for the N-H proton, which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The spectrum would show 7 distinct carbon signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be characteristic of aliphatic amines.
-
Mass Spectrometry (MS): In ESI+ mode, the spectrum would show a parent ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 129.14. Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.
-
Infrared (IR) Spectroscopy: The spectrum would be characterized by strong N-H stretching bands (as a secondary amine salt) in the range of 2700-3300 cm⁻¹, C-H stretching bands around 2850-3000 cm⁻¹, and C-N stretching vibrations.
Experimental Protocols
To ensure scientific integrity, all experimental work with this compound should follow validated protocols. Below are methodologies for determining key properties.
The following workflow outlines the Shake-Flask method, a gold-standard technique for determining aqueous solubility.
Caption: Workflow for determining aqueous solubility via the Shake-Flask method.
Causality Behind Choices:
-
Shake-Flask Method: This method is chosen for its reliability in achieving thermodynamic equilibrium, providing a true measure of solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is critical for reproducibility.[5]
-
HPLC-UV/LC-MS Analysis: These methods are selected for their high sensitivity and specificity, allowing for accurate quantification even at low concentrations.[7] A derivatization step may be needed for compounds lacking a strong chromophore.[8]
Safety, Handling, and Storage
Proper handling of chemical reagents is crucial for laboratory safety. The information below is based on data for related piperazine dihydrochloride salts and should be confirmed by consulting a specific Safety Data Sheet (SDS) for the compound.
-
Hazard Identification:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapors.[9] Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Piperazine derivatives can be hygroscopic, so protection from moisture is important to prevent caking and degradation.[5]
-
Applications and Significance in Research
1-Ethyl-3-methyl-piperazine dihydrochloride serves as a valuable building block in organic synthesis. The piperazine scaffold is a core component in numerous active pharmaceutical ingredients (APIs), including drugs for CNS disorders, infectious diseases, and cancer.[1][12]
The specific substitution pattern—an ethyl group at N1 and a methyl group at C3—allows for fine-tuning of the molecule's properties:
-
N1-Substitution: Modulates basicity and can be used to attach larger functional groups or linkers.
-
C3-Substitution: Introduces stereochemistry and steric bulk, which can be critical for achieving selective binding to a biological target.
Researchers can use this compound as an intermediate to synthesize more complex molecules, leveraging the reactivity of the secondary amine at the N4 position for further functionalization.[13] Its high water solubility makes it particularly useful for developing compounds intended for biological screening or as potential drug candidates where aqueous formulation is desired.
References
-
Apollo Scientific. (n.d.). 1-Methylpiperazine Safety Data Sheet. Retrieved from Apollo Scientific website.[10]
-
Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[14]
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet. Retrieved from CDH Fine Chemical website.[11]
-
Kar, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. InChemistry.[1]
-
Sigma-Aldrich. (n.d.). 1-Methylpiperazine 99%. Retrieved from Sigma-Aldrich website.[15]
-
ChemicalBook. (n.d.). 1-Methylpiperazine | 109-01-3. Retrieved from ChemicalBook website.[12]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from Scilit database.[2]
-
Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia.[6]
-
BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from BenchChem website.[5]
-
ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. Retrieved from ChemicalBook website.[9]
-
PubChem. (n.d.). 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715. National Center for Biotechnology Information. Retrieved from PubChem website.[3]
-
Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine. Retrieved from Google Patents.[16]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from United Nations Office on Drugs and Crime website.[17]
-
ChemicalBook. (2019). Applications of 1-Methylpiperazine. Retrieved from ChemicalBook website.[18]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal website.[13]
-
International Journal of Pharmacy and Technology. (2024). A Review on Analytical Methods for Piperazine Determination.
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from ResearchGate.[7]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[8]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from ResearchGate.[4]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 1-Methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 2734715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 13. Piperazine synthesis [organic-chemistry.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
